(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid
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Description
(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C12H9F3N2O3S and its molecular weight is 318.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the AMP-activated protein kinase (AMPK) . AMPK is a crucial cellular energy sensor and regulator of energy homeostasis, and it is considered a high-value target for metabolic disorders .
Mode of Action
This compound acts as an AMP mimetic and a potent pan-AMPK activator . It binds to the AMPK, activating it, which in turn plays a significant role in cellular processes such as glucose and lipid metabolism .
Biochemical Pathways
Upon activation, AMPK triggers a cascade of events within cells that are all in response to the cell’s energy state . It enhances cellular energy levels by stimulating helpful processes like glucose uptake and fatty acid oxidation, while inhibiting energy-consuming processes such as protein and lipid synthesis .
Result of Action
The activation of AMPK by this compound can lead to the regulation of central inflammation and control of brain inflammation processes . Moreover, thiazole derivatives have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Analysis
Biochemical Properties
(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with peroxisome proliferator-activated receptors, which are involved in the regulation of gene expression related to lipid metabolism . Additionally, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation in certain cell types . Moreover, it can alter cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to receptor sites on enzymes or proteins, leading to inhibition or activation of their function. This binding can result in changes in gene expression, enzyme activity, and overall cellular function . The compound’s ability to modulate these molecular interactions makes it a valuable tool for studying biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation or modulating metabolic pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding the dosage-dependent effects of the compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may influence the activity of enzymes involved in lipid metabolism, leading to changes in the levels of specific metabolites . These interactions highlight the compound’s role in modulating metabolic pathways and its potential impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its efficacy and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within these subcellular structures can affect its interactions with biomolecules and its overall function.
Properties
IUPAC Name |
2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S/c13-12(14,15)20-9-3-1-7(2-4-9)16-11-17-8(6-21-11)5-10(18)19/h1-4,6H,5H2,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKOQDAEGOONQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)O)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652801 |
Source
|
Record name | {2-[4-(Trifluoromethoxy)anilino]-1,3-thiazol-4-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918793-32-5 |
Source
|
Record name | 2-[[4-(Trifluoromethoxy)phenyl]amino]-4-thiazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918793-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[4-(Trifluoromethoxy)anilino]-1,3-thiazol-4-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.